![molecular formula C12H7N3O7 B2813677 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 332054-11-2](/img/structure/B2813677.png)
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis (dimethylamino)ethylene (TDAE) methodology .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the benzodioxole unit in a related compound was found to be oriented at a dihedral angle of 61.45 (6) with respect to the methoxy-substituted phenyl ring . The nitro group was not co-planar to the benzene ring to which it was attached, making a dihedral angle of 31.86 (17) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reactions of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the aromatic protons in benzo [d] [1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Applications De Recherche Scientifique
Electrochemistry and Sensors
This compound has been investigated for its potential as a TMI (Three-Membered Ring Imidazole) sensor. Researchers have developed custom-made electrodes using small organic molecules, including this compound, to detect specific analytes. The initial application focuses on electrochemical sensing, which could have implications in environmental monitoring, medical diagnostics, and industrial quality control .
Anticancer Properties
Studies have explored the anticancer potential of derivatives containing the 1,3-benzodioxole moiety, which is present in our compound. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl groups were evaluated. These compounds exhibited good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM. Further research in this area could lead to novel chemotherapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of similar compounds, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis
Result of Action
These compounds have been observed to induce apoptosis and cause cell cycle arrest in cancer cells .
Orientations Futures
The future directions for research on similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, more studies could be conducted to explore the utility of these compounds in various applications, such as their potential use as anticancer agents .
Propriétés
IUPAC Name |
5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURBPYAQTGCYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

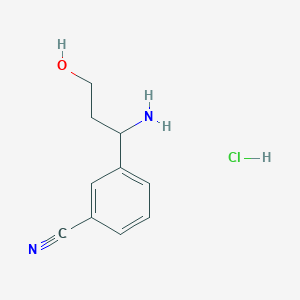

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2813596.png)
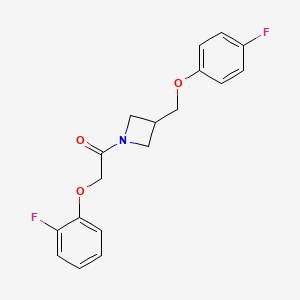
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2813599.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B2813600.png)
![N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2813601.png)
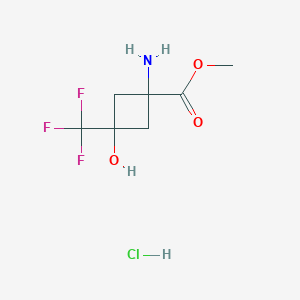
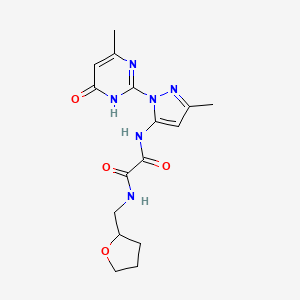

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)
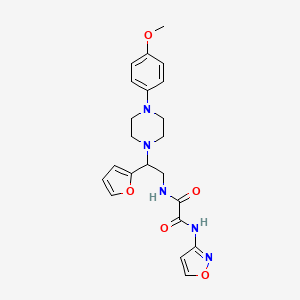

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)